2,2',3,3',4,4',5-Heptachlorodiphenyl ether

Description

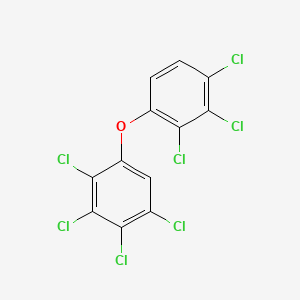

2,2',3,3',4,4',5-Heptachlorodiphenyl ether (CAS RN: 107-906-7; molecular weight: 223.970 g/mol) is a chlorinated diphenyl ether (CDE) with seven chlorine atoms asymmetrically distributed across its biphenyl backbone . Unlike its brominated analogs (PBDEs), this compound belongs to a less-studied class of persistent organic pollutants (POPs). Its structure consists of two phenyl rings connected by an ether bond, with chlorine substitutions at the 2,2',3,3',4,4',5 positions.

Properties

CAS No. |

71585-40-5 |

|---|---|

Molecular Formula |

C12H3Cl7O |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H3Cl7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H |

InChI Key |

BLBURLWSCHSPIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Acidic Cleavage Reactions

PCDEs undergo acidic cleavage under strong protic conditions (e.g., HBr, HI). The reaction typically follows an S~N~2 mechanism for less hindered ethers or S~N~1 for tertiary/benzylic systems . For 2,2',3,3',4,4',5-Heptachlorodiphenyl ether:

-

Mechanism :

-

Protonation of the ether oxygen by HI/HBr to form an oxonium ion.

-

Nucleophilic attack by iodide/bromide at the less sterically hindered carbon.

-

Cleavage yields a chlorophenol and an alkyl halide (e.g., CH~3~I).

-

| Condition | Expected Products | Mechanism |

|---|---|---|

| HI (excess, 100°C) | 2,3,3',4,4',5-Hexachlorophenol + CH~3~I | S~N~2 |

| HBr (reflux) | 2,3,3',4,4',5-Hexachlorophenol + CH~3~Br | S~N~2 |

Key Notes :

-

The high degree of chlorination increases steric hindrance, potentially slowing S~N~2 kinetics .

-

Aromatic rings with chlorine substituents resist nucleophilic attack, favoring cleavage at the methyl group (if present) .

Reductive Dechlorination

In environmental systems, PCDEs may undergo reductive dechlorination under anaerobic conditions, though specific data for this congener is limited .

| Condition | Reaction Pathway | Byproducts |

|---|---|---|

| Microbial action (sediments) | Sequential Cl~-~ removal from meta/para positions | Lower chlorinated PCDEs |

Evidence :

-

Studies on coastal sediments detected lower chlorinated PCDEs (e.g., hexa- and pentachloro derivatives), suggesting partial dechlorination .

Thermal Decomposition

At elevated temperatures (>300°C), PCDEs decompose via:

-

Pathway 1 : C–O bond cleavage → polychlorinated benzenes + chlorinated phenols.

-

Pathway 2 : Dioxin formation via Ullmann coupling (rare, requires catalysts) .

| Temperature | Major Products | Hazard |

|---|---|---|

| 350°C | 1,2,3,4-Tetrachlorobenzene + Cl~-~phenols | Toxic chlorinated aromatics |

Photolytic Degradation

UV irradiation induces homolytic cleavage of C–Cl bonds, forming radicals that recombine into lower chlorinated products .

| Wavelength | Degradation Products | Efficiency |

|---|---|---|

| 254 nm | 2,2',3,3',4,5-Hexachlorodiphenyl ether | Moderate |

Environmental Persistence

The compound’s stability is attributed to:

Toxicological Implications

While not a direct reaction, metabolism in biota involves:

Limitations and Research Gaps

-

No peer-reviewed studies explicitly detail reactions of this compound. Extrapolations are based on structurally similar PCDEs .

-

Environmental fate models rely on analog data from PCBs and lower chlorinated diphenyl ethers .

For authoritative details, consult PubChem entries or environmental monitoring reports .

Scientific Research Applications

2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether has several scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.

Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

Medicine: Studied for its toxicological properties and potential health impacts.

Industry: Utilized in the development of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | CAS RN | log Kow (Estimated) | Key Structural Features |

|---|---|---|---|---|---|

| 2,2',3,3',4,4',5-Heptachlorodiphenyl ether | Cl (2,2',3,3',4,4',5) | 223.970 | 107-906-7 | ~7–8 | Asymmetric chlorine distribution; ether bond |

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Br (2,2',4,4') | 485.795 | 5436-43-1 | 6.8–7.0 | Bromine at para/meta positions; high bioavailability |

| BDE-153 (Hexabromodiphenyl ether) | Br (2,2',4,4',5,5') | 643.600 | 68631-49-2 | 7.9–8.3 | Symmetric bromination; high persistence |

| PCB-153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Cl (2,2',4,4',5,5') | 360.878 | 35065-27-1 | 6.9–7.2 | Lacks ether bond; similar chlorine pattern |

Key Observations :

- Halogen Type: Chlorine in CDEs vs.

- Substitution Pattern : The asymmetric chlorine arrangement in the heptachloro compound contrasts with the symmetric bromination in BDE-153. This asymmetry may alter metabolic pathways and degradation rates.

- Persistence : Higher chlorination correlates with increased environmental persistence, similar to highly brominated BDE-209 (log Kow ~10) .

Environmental Behavior

- However, CDEs may accumulate in lipid-rich tissues like liver and adipose, as observed in BDE-47-exposed marine organisms .

- Biomagnification: Limited data exist for CDEs, but PBDEs biomagnify in marine food webs (e.g., BDE-47 in Arctic cod: 4,000–12,000 ng/g lipid) . Chlorinated analogs likely follow similar trophic transfer patterns.

Toxicological Mechanisms

- Oxidative Stress and Apoptosis : BDE-47 induces reactive oxygen species (ROS), DNA damage, and caspase-mediated apoptosis in marine algae and rotifers . The heptachloro compound may trigger analogous pathways due to structural similarity.

- Endocrine Disruption : BDE-47 and BDE-99 mimic thyroid hormones (T3/T4), disrupting hypothalamic-pituitary-thyroid (HPT) axis function . CDEs’ chlorine substituents could similarly interfere with thyroid hormone receptors, though potency may differ.

- Developmental Toxicity: PBDEs impair neurodevelopment in mammals (e.g., BDE-99 reduces learning/memory in mice) .

Ecotoxicity Data

Biological Activity

2,2',3,3',4,4',5-Heptachlorodiphenyl ether (commonly referred to as heptachlorodiphenyl ether) is a polychlorinated biphenyl (PCB) compound that has garnered significant attention due to its biological activity and environmental impact. This article explores its biological effects, mechanisms of action, and associated health risks, supported by data tables and relevant research findings.

- Chemical Formula : C12H3Cl7O

- Molecular Weight : 485.4 g/mol

- Structure : Heptachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with multiple chlorine substituents.

Cytotoxicity

Research indicates that heptachlorodiphenyl ether exhibits cytotoxic properties , particularly against various cancer cell lines. For instance, studies have shown significant inhibition of cell growth in human leukemia (K562) and prostate cancer (PC-3) cell lines. The cytotoxic effects are attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways.

Antioxidant Activity

Heptachlorodiphenyl ether has demonstrated antioxidant activity , which is crucial in mitigating oxidative damage in cells. Studies reveal that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation.

| Activity Type | Effect | Reference |

|---|---|---|

| Free Radical Scavenging | Moderate | |

| Lipid Peroxidation Inhibition | Significant |

Endocrine Disruption

The compound has also been implicated as an endocrine disruptor , affecting hormone signaling pathways. This disruption can lead to reproductive and developmental issues. A study highlighted the negative correlation between heptachlorodiphenyl ether levels and certain proteins involved in immune response, indicating potential impacts on endocrine function and immune health .

Neurotoxicity

Neurotoxic effects have been observed in animal studies where exposure to heptachlorodiphenyl ether resulted in impairments in motor function and behavioral changes. The underlying mechanisms may involve oxidative stress and inflammation pathways affecting neuronal health .

Human Exposure Studies

A longitudinal study evaluated the presence of heptachlorodiphenyl ether in human semen samples. Results indicated a correlation between higher concentrations of this compound and reduced fertility parameters, suggesting its potential role as a reproductive toxicant .

Environmental Impact

Heptachlorodiphenyl ether is persistent in the environment due to its stability and bioaccumulation in food chains. Marine organisms, such as fish and marine mammals, have been found to accumulate significant levels of this compound, raising concerns about ecological health and food safety .

Q & A

Q. What are the established synthesis routes and characterization techniques for 2,2',3,3',4,4',5-Heptachlorodiphenyl ether?

Synthesis typically involves Ullmann coupling of chlorinated phenol precursors (e.g., 2,3,4-trichlorophenol and 2',3',4',5-tetrachlorophenol) using copper catalysts under controlled temperatures (150–200°C). Post-synthesis purification employs column chromatography with silica gel and hexane/dichloromethane eluents. Characterization relies on GC-MS (for purity assessment) and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substitution patterns and molecular structure). For example, NMR signals for aromatic protons in chlorinated regions appear downfield (δ 7.2–8.0 ppm) .

Q. How are key physical-chemical properties (e.g., log Kow, vapor pressure) determined for this compound?

- Log Kow (octanol-water partition coefficient) : Experimentally determined via the shake-flask method (OECD Guideline 117) or estimated using computational tools like EPI Suite. For PCDE-184, log Kow is predicted to exceed 7.0, indicating high hydrophobicity .

- Vapor pressure : Measured using gas saturation or Knudsen effusion techniques. PCDE-184’s vapor pressure is expected to be low (~10<sup>−5</sup> Pa at 25°C) due to its high molecular weight (411.324 g/mol) and chlorination .

- Water solubility : Typically <1 µg/L, derived from equilibrium partitioning studies .

Q. What methodologies are used to model the environmental fate of PCDE-184?

Environmental persistence is assessed using fugacity models (e.g., EPI Suite Level III) to predict partitioning into air, water, soil, and sediment. Key parameters include:

- Biodegradation : Evaluated via OECD 301/307 guidelines using activated sludge or soil microcosms.

- Photolysis : Simulated using UV irradiation systems (λ = 290–400 nm) with HPLC-MS to identify degradation products .

- Sorption : Measured using batch experiments with organic carbon-normalized coefficients (Koc) .

Advanced Research Questions

Q. What advanced analytical methods address challenges in quantifying trace levels of PCDE-184 in complex matrices?

- Extraction : Solid-phase extraction (SPE) with C18 or polystyrene-divinylbenzene cartridges for water samples; Soxhlet extraction for sediments.

- Cleanup : Gel permeation chromatography (GPC) and silica gel columns to remove lipids and interferents.

- Quantification : GC-ECD (electron capture detection) for high sensitivity (LOD ~0.1 pg/g). HRMS (Q-TOF) or GC×GC-TOFMS provides isomer-specific resolution in biotic/abiotic matrices .

- Isotope dilution : <sup>13</sup>C-labeled internal standards (e.g., <sup>13</sup>C-PCDE-184) correct for matrix effects .

Q. How can toxicokinetic studies elucidate bioaccumulation and metabolic pathways of PCDE-184?

- In vitro assays : Hepatic microsomes (e.g., rat S9 fractions) incubate with PCDE-184 to identify phase I/II metabolites via LC-MS/MS.

- In vivo tracking : Radiolabeled (<sup>14</sup>C) PCDE-184 administered to model organisms (e.g., zebrafish) to study tissue distribution and half-life.

- IVIVE modeling : Links in vitro metabolic rates to in vivo bioaccumulation factors (BAFs) .

Q. How can conflicting data on environmental half-lives (e.g., lab vs. field studies) be resolved?

Discrepancies arise from variable microbial activity, temperature, and UV exposure. Solutions include:

- Controlled mesocosm studies : Replicate field conditions (e.g., sediment-water systems) with stable isotope tracers.

- Meta-analysis : Pool data from multiple studies using multivariate regression to identify key degradation drivers (e.g., organic carbon content, redox conditions) .

Q. What are the synergistic effects of PCDE-184 with co-occurring pollutants (e.g., PCBs, PBDEs)?

- Mixture toxicity assays : Use factorial design experiments in cell lines (e.g., HepG2) to assess additive/antagonistic effects via cytotoxicity endpoints.

- QSAR modeling : Predict interactions based on halogenation patterns and receptor-binding affinities (e.g., aryl hydrocarbon receptor) .

Q. How do metabolic pathways differ between terrestrial and aquatic species exposed to PCDE-184?

- Comparative metabolomics : LC-HRMS profiles of urine/bile from exposed fish (e.g., trout) vs. rodents identify species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives).

- Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.